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Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzonitrile

CAS No.: 916596-02-6

Cat. No.: B1604653

Get Quote

Executive Summary
3-Chloro-4-ethoxybenzonitrile (CAS: 916596-02-6) is a halogenated benzonitrile derivative

utilized as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4][5][6] Its structural

integrity is defined by three distinct functionalities: a nitrile group (electronic withdrawing,

metabolic stability), a chloro-substituent (lipophilicity, steric block), and an ethoxy ether linkage

(hydrogen bond acceptor).

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a robust synthesis

protocol to ensure high-purity isolation for drug discovery applications.
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Property Data

IUPAC Name 3-Chloro-4-ethoxybenzonitrile

CAS Number 916596-02-6

Molecular Formula

C

H

ClNO

Molecular Weight 181.62 g/mol

Exact Mass
181.0294 (for

Cl)

Appearance Colorless to white solid

Solubility
Soluble in CHCl

, DMSO, EtOAc; Insoluble in water

Experimental Synthesis Protocol
Objective: Preparation of 3-Chloro-4-ethoxybenzonitrile via O-alkylation of 3-chloro-4-

hydroxybenzonitrile. This method is preferred over chlorination of 4-ethoxybenzonitrile due to

higher regioselectivity.

Reagents
Precursor: 3-Chloro-4-hydroxybenzonitrile (1.0 eq)

Alkylating Agent: Iodoethane (EtI) (1.2 eq)

Base: Potassium Carbonate (K

CO

) (2.0 eq)

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
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Step-by-Step Methodology
Solvation: Charge a reaction vessel with 3-chloro-4-hydroxybenzonitrile (e.g., 2.0 g, 13.0

mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

Deprotonation: Add K

CO

(3.60 g, 26.1 mmol) in a single portion. Stir at 0°C for 15 minutes to generate the phenoxide
anion.

Alkylation: Dropwise add iodoethane (1.25 mL, 15.6 mmol) to the suspension at 0°C to

prevent exotherm-driven side reactions.

Reaction: Warm the mixture to 40°C and stir for 16 hours. Monitor by TLC (Hexane:EtOAc

4:1) or HPLC.

Work-up:

Quench the reaction with water (50 mL).

Extract with Ethyl Acetate (3 x 30 mL).

Wash the combined organic phase with brine (2 x 20 mL) to remove residual DMF.

Dry over anhydrous Na

SO

, filter, and concentrate in vacuo.

Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO

, 5% EtOAc in Hexanes) to yield the target as a colorless solid.

Synthesis Workflow Diagram
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Figure 1: Synthetic pathway for the O-alkylation of 3-chloro-4-hydroxybenzonitrile.

Spectroscopic Analysis (The Core)
A. Nuclear Magnetic Resonance (NMR)
The NMR data confirms the substitution pattern (1,3,4-trisubstituted benzene) and the

presence of the ethyl group.

Instrument: 400 MHz (CDCl

)[7]

Nucleus
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

H 7.61 Singlet (d) 1H ~2.0

H2 (Ar-H,

ortho to

CN/Cl)

7.50 dd 1H 8.0, 2.0
H6 (Ar-H,

ortho to CN)

6.93 Doublet 1H 8.0
H5 (Ar-H,

ortho to OEt)

4.14 Quartet 2H 7.0
-OCH

- (Methylene)

1.48 Triplet 3H 7.0
-CH

(Methyl)
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Note: Literature may report H2 as a singlet due to resolution limits, but it is structurally a

doublet (meta-coupling to H6). Similarly, the meta-coupling for H6 is typically ~2.0 Hz.

C NMR Assignments (100 MHz, CDCl

):

Aromatic C-O: 158.1 ppm (C4)[7]

Aromatic C-H/C-Cl: 133.6 (C2), 132.4 (C6), 112.9 (C5)

Quaternary C: 123.7 (C3-Cl), 104.4 (C1-CN)

Nitrile: 118.1 ppm (-CN)

Ethyl Group: 65.2 (-OCH

-), 14.5 (-CH

)

B. Infrared Spectroscopy (IR)
The IR spectrum is diagnostic for the nitrile stretch and the ether linkage.
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Frequency (cm

)
Vibration Mode Functional Group

2229
Stretching (

)

C

N (Nitrile)

1591, 1477
Stretching (

)
C=C Aromatic Ring

1298, 1262
Stretching (

)

C

-O Ether

1033
Stretching (

)

C

-O Ether

C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion ([M+H]

): Calculated for C

H

ClNO: 182.037.

Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 ratio

between the M peak (

Cl) and the M+2 peak (

Cl).

m/z ~182 (100%)[8]

m/z ~184 (33%)
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Fragmentation Pathway (EI):

[M]

(181): Parent ion.

[M - 28]

(153): Loss of ethylene (C

H

) via McLafferty rearrangement or ether cleavage, generating the phenol cation.

[M - 28 - 35]

(118): Subsequent loss of Cl radical.

Structural Characterization Logic

3-Chloro-4-ethoxybenzonitrile

IR: 2229 cm⁻¹
(Confirms Nitrile)

MS: m/z 181/183 (3:1)
(Confirms Chlorine)

1H NMR: 4.14 (q), 1.48 (t)
(Confirms Ethoxy)

13C NMR: 158.1 ppm
(Confirms Ar-O-C)

Click to download full resolution via product page

Figure 2: Logical flow for structural validation using spectroscopic data.

Quality Control & Impurity Profiling
When analyzing synthesized batches, researchers should monitor for these common

impurities:

3-Chloro-4-hydroxybenzonitrile (Starting Material):

Detection: Broad IR stretch at ~3400 cm
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(-OH).

NMR: Absence of ethyl signals (4.14, 1.48 ppm).

3-Chloro-4-ethoxybenzamide (Hydrolysis Byproduct):

Detection: IR shift from sharp 2229 cm

(CN) to broad 1650-1690 cm

(C=O amide).

Cause: Excessive heating in basic aqueous conditions.

References
RSC Advances / Chem Comm:Ruthenium-catalyzed intramolecular selective halogenation of

O-methylbenzohydroximoyl halides.

(Refer to ESI for Compound 2c data).

World Intellectual Property Organization (WIPO)

(Example 87, Step 1).

National Center for Biotechnology Information (PubChem):3-Chloro-4-ethoxybenzonitrile
Compound Summary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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